molecular formula C10H7NO2 B13673877 4-Oxo-1,4-dihydroquinoline-8-carbaldehyde

4-Oxo-1,4-dihydroquinoline-8-carbaldehyde

Cat. No.: B13673877
M. Wt: 173.17 g/mol
InChI Key: HACAFLNHFDMCQZ-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydroquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,4-dihydroquinoline-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,4-dihydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Oxo-1,4-dihydroquinoline-8-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-1,4-dihydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 4-Oxo-1,4-dihydroquinoline-8-carbaldehyde stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its aldehyde group at the 8-position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

4-oxo-1H-quinoline-8-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-7-2-1-3-8-9(13)4-5-11-10(7)8/h1-6H,(H,11,13)

InChI Key

HACAFLNHFDMCQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C=CN2)C=O

Origin of Product

United States

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